[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol
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Overview
Description
“[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol” is a chemical compound that has been studied for various applications. It appears as a white to light yellow crystalline solid . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,5-dimethylpyrrole with acetophenone to produce 4-(2,5-dimethyl-1H-pyrrol-1-yl)acetophenone. This product is then reacted with trimethyl borate under reducing conditions to yield [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring attached to a methanol group through a 2,5-dimethyl-1H-pyrrol-1-yl group . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production .Chemical Reactions Analysis
This compound has been found to increase monoclonal antibody production. It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a white to light yellow crystalline solid. It is soluble in many organic solvents but has low solubility in water .Scientific Research Applications
Synthesis of Antimicrobial Agents
One study focused on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their in vitro antimicrobial activities. The synthesized compounds demonstrated good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further increased the activity, showcasing the potential of pyrrole derivatives as antimicrobial agents (Hublikar et al., 2019).
Molecular Docking Studies
Another research developed a simple and efficient method for synthesizing 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(4-(1-methyl-1H-pyrazole-5-yl)phenyl)methanone. Molecular docking studies of the synthesized compounds showed the best fit with minimum binding energies, indicating the utility of pyrrole derivatives in designing compounds with specific biological activities (Malathi & Chary, 2019).
Green Chemistry Approaches
In an effort to promote green chemistry, a study demonstrated the C-H functionalization of pyrrole and indole derivatives using a dimethyl malonate derived phenyl iodonium ylide in the presence of a blue LED. This process generated the desired compounds in moderate to good yields, highlighting an environmentally friendly method for functionalizing heterocycles (Sar et al., 2021).
One-Pot Synthesis Techniques
Research into efficient one-pot synthetic procedures for pyrrole derivatives, such as 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, revealed a cost-effective method yielding good outcomes. This study underscores the versatility of pyrrole compounds in chemical synthesis and the development of novel methodologies (Kaur & Kumar, 2018).
Catalytic Enantioselective Reactions
Pyrrole derivatives have also been applied in catalytic enantioselective reactions. A prolinol derived ligand was used in the catalytic enantioselective addition of terminal alkynes to cyclic imines, leading to chiral propargylic sulfamidates with high yields and excellent enantioselectivities. This illustrates the compound's role in asymmetric synthesis, contributing to the development of chiral molecules (Munck et al., 2017).
Safety And Hazards
Future Directions
Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties , suggesting potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
properties
IUPAC Name |
[4-(2,5-dimethylpyrrol-1-yl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-8,15H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUMZSUGZEFOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377290 |
Source
|
Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |
CAS RN |
773870-17-0 |
Source
|
Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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